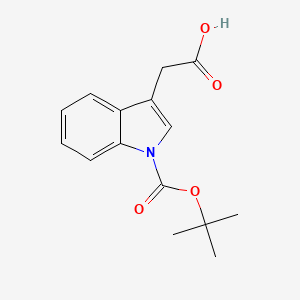
1-Boc-3-carboxymethylindole
概要
説明
1-Boc-3-carboxymethylindole, also known as [1-(tert-butoxycarbonyl)-1H-indol-3-yl]acetic acid, is a derivative of indole. Indole is a significant heterocyclic compound found in many natural products and pharmaceuticals. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
The synthesis of 1-Boc-3-carboxymethylindole typically involves the following steps:
Starting Material: The synthesis begins with indole, which is functionalized at the 3-position.
Protection: The indole nitrogen is protected using the Boc group. This is usually achieved by reacting indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxymethylation: The 3-position of the indole ring is then carboxymethylated. This can be done using a halogenated acetic acid derivative, such as bromoacetic acid, in the presence of a base.
Industrial production methods for this compound are similar but often optimized for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
1-Boc-3-carboxymethylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine. This amine can then undergo further substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Deprotection agents: Trifluoroacetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Boc-3-carboxymethylindole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives. Its protected amine group allows for selective reactions at other positions on the indole ring.
Biology: Indole derivatives are known for their biological activity. This compound can be used in the synthesis of compounds with potential antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Boc-3-carboxymethylindole depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and ion channels. The Boc group serves as a protecting group, allowing for selective reactions and modifications. The carboxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
1-Boc-3-carboxymethylindole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A dimer of indole-3-carbinol with potential anticancer activity.
What sets this compound apart is the presence of the Boc protecting group and the carboxymethyl group, which provide unique reactivity and biological activity.
特性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-10(8-13(17)18)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZTWLIBIMXVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448948 | |
| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128550-08-3 | |
| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















